2-Iodo-1,3-dimethylbenzene

Cross-Coupling Oxidative Addition Bond Dissociation Energy

2-Iodo-1,3-dimethylbenzene (2-iodo-m-xylene) is a sterically hindered aryl iodide featuring a benzene ring substituted with two methyl groups at the 1- and 3-positions and an iodine atom at the 2-position. It is a clear, pale yellow liquid with a molecular weight of 232.06 g/mol, a boiling point of 223–224 °C, and a density of 1.608 g/mL at 25 °C.

Molecular Formula C8H9I
Molecular Weight 232.06 g/mol
CAS No. 608-28-6
Cat. No. B054174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Iodo-1,3-dimethylbenzene
CAS608-28-6
Synonyms1,3-Dimethyl-2-iodobenzene;  1-Iodo-2,6-dimethylbenzene;  2,6-Dimethyl-1-iodobenzene;  2,6- Dimethyliodobenzene;  2,6-Dimethylphenyl Iodide;  2-Iodo-1,3-dimethylbenzene;  2-Iodo-m-xylene;  NSC 9265
Molecular FormulaC8H9I
Molecular Weight232.06 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)I
InChIInChI=1S/C8H9I/c1-6-4-3-5-7(2)8(6)9/h3-5H,1-2H3
InChIKeyQTUGGVBKWIYQSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Iodo-1,3-dimethylbenzene (CAS 608-28-6) Procurement: Aryl Iodide Building Block Overview


2-Iodo-1,3-dimethylbenzene (2-iodo-m-xylene) is a sterically hindered aryl iodide featuring a benzene ring substituted with two methyl groups at the 1- and 3-positions and an iodine atom at the 2-position [1]. It is a clear, pale yellow liquid with a molecular weight of 232.06 g/mol, a boiling point of 223–224 °C, and a density of 1.608 g/mL at 25 °C [1]. As a member of the aryl halide class, its primary utility in research and industrial synthesis stems from the carbon-iodine bond, which is the weakest among carbon-halogen bonds, conferring high reactivity in transition-metal-catalyzed cross-coupling and nucleophilic substitution reactions [2]. This compound serves as a key intermediate in the synthesis of complex organic molecules, most notably in the preparation of p-(arylethynyl)arylpropanoic acid derivatives, which are potent and selective free fatty acid receptor 1 (FFA1/GPR40) agonists with optimized pharmacokinetic profiles [3].

Why 2-Iodo-1,3-dimethylbenzene Cannot Be Swapped for Its Bromo or Chloro Analogs


Direct substitution of 2-iodo-1,3-dimethylbenzene with its 2-bromo or 2-chloro counterparts is not a straightforward exchange due to fundamental differences in carbon-halogen bond strength and steric profile, which dictate reactivity, reaction conditions, and process outcomes [1]. The carbon-iodine bond (C–I) has a bond dissociation energy of approximately 228 kJ/mol, compared to 290 kJ/mol for C–Br and 397 kJ/mol for C–Cl, enabling the iodo compound to undergo oxidative addition with palladium catalysts under significantly milder conditions—a critical advantage for coupling sterically hindered, ortho-substituted aryl rings [2]. Furthermore, the unique electronic and steric environment created by the iodine atom flanked by two ortho-methyl groups leads to distinct reactivity patterns, such as the anomalous Jacobsen rearrangement, which does not manifest with the corresponding bromo or chloro derivatives [3]. These differences have direct consequences for synthetic yield, purity, and the feasibility of specific reaction pathways, making generic substitution a high-risk proposition for reproducible research and process chemistry.

Quantitative Evidence Guide: 2-Iodo-1,3-dimethylbenzene Differentiation Data


Carbon-Iodine Bond Dissociation Energy: A Thermodynamic Basis for Superior Catalytic Turnover vs. Bromo and Chloro Analogs

The aryl C–I bond in 2-iodo-1,3-dimethylbenzene has a bond dissociation energy (BDE) of ~228 kJ/mol, substantially lower than the aryl C–Br bond (~290 kJ/mol) and C–Cl bond (~397 kJ/mol) found in 2-bromo-1,3-dimethylbenzene and 2-chloro-1,3-dimethylbenzene, respectively [1]. This 62 kJ/mol difference relative to the bromo analog translates into a significantly lower activation barrier for oxidative addition, the rate-determining step in palladium-catalyzed cross-coupling, enabling the iodo compound to react at room temperature where the bromo compound requires heating [2].

Cross-Coupling Oxidative Addition Bond Dissociation Energy

Physical Property Profile: Density and Boiling Point Differentiation for Purification and Formulation

2-Iodo-1,3-dimethylbenzene exhibits a boiling point of 223–224 °C and a density of 1.608 g/mL at 25 °C [1]. In comparison, the 2-bromo analog has a boiling point of 206 °C and a density of 1.389 g/mL, while the 2-chloro analog boils at 182–183 °C with a density of 1.061 g/mL [2]. The 17 °C higher boiling point versus the bromo compound simplifies separation by distillation from volatile byproducts, and the substantially higher density alters phase behavior in aqueous-organic workups, reducing emulsion formation and improving liquid-liquid extraction efficiency.

Purification Distillation Phase Separation

Medicinal Chemistry Differentiation: Enabling Synthesis of FFA1 Agonists with Optimized Pharmacokinetics

2-Iodo-1,3-dimethylbenzene is the designated aryl iodide building block in the synthesis of p-(arylethynyl)arylpropanoic acid derivatives reported as potent FFA1/GPR40 agonists, exemplified by compound 40 in Christiansen et al. (2013) [1]. The iodo substituent is essential for the Sonogashira cross-coupling step that installs the arylethynyl pharmacophore, which is critical for balancing lipophilicity and achieving high oral bioavailability (F = 100%) in this series [1]. When the synthesis was attempted with the corresponding 2-bromo-1,3-dimethylbenzene under the reported conditions, significantly lower conversion was observed, a finding consistent with the well-established reactivity order of aryl halides in Sonogashira couplings [2].

FFA1 Agonist Sonogashira Coupling Drug Discovery

Anomalous Jacobsen Reaction: Unique Isomerization-Driven Reactivity Not Observed with Bromo or Chloro Analogs

Under standard Jacobsen reaction conditions (concentrated H₂SO₄), 2-iodo-m-xylene undergoes rapid isomerization to 4-iodo-m-xylene, followed by disproportionation to yield 4,6-diiodo-m-xylene as the exclusive product [1]. The initial isomerization half-life is on the order of minutes at 0 °C in 96% H₂SO₄. In contrast, 2-bromo-m-xylene under identical conditions does not undergo significant isomerization and yields a mixture of bromination products that are difficult to purify, with the major pathway being direct sulfonation rather than disproportionation [1]. This distinctive behavior makes the iodo compound the preferred entry point for the controlled synthesis of symmetrical 4,6-diiodo-m-xylene, a valuable intermediate for tetrafunctional building blocks in metal-organic frameworks (MOFs) and covalent organic frameworks (COFs).

Jacobsen Reaction Isomerization Polyiodination

High-Value Application Scenarios for 2-Iodo-1,3-dimethylbenzene Procurement


Palladium-Catalyzed Cross-Coupling for Sterically Hindered Biaryl Synthesis

In Suzuki-Miyaura, Sonogashira, and Heck couplings requiring oxidative addition to a sterically hindered, ortho-methyl-substituted aryl halide, 2-iodo-1,3-dimethylbenzene is the substrate of choice. Its low C–I bond dissociation energy (228 kJ/mol) enables room-temperature coupling where the bromo analog would require elevated temperatures, reducing side-product formation and improving overall yield [1]. Procurement of high-purity (>98%) material ensures reliable catalytic turnover and facilitates reproducible biaryl construction, a cornerstone of pharmaceutical intermediate and ligand synthesis.

FFA1/GPR40 Agonist Lead Optimization in Metabolic Disease Drug Discovery

Medicinal chemistry programs targeting free fatty acid receptor 1 for type 2 diabetes rely on 2-iodo-1,3-dimethylbenzene as the key building block for the p-(arylethynyl)arylpropanoic acid scaffold [2]. The compound enables the synthesis of advanced leads (e.g., compound 40) that combine sub-micromolar potency (EC50 = 0.026 µM), low lipophilicity (logD7.4 = 1.7), and complete oral bioavailability (F = 100%). Procuring this specific iodo compound, rather than the bromo alternative, is essential to access this validated chemical series and to generate reproducible structure-activity relationship data.

Controlled Synthesis of Symmetrical Diiodo-m-xylenes via the Jacobsen Reaction

For groups synthesizing 4,6-diiodo-m-xylene as a precursor to tetrafunctional aromatic building blocks for MOFs, COFs, or hyperbranched polymers, 2-iodo-m-xylene is the only substrate that yields the symmetrical diiodo product with high selectivity via the Jacobsen isomerization-disproportionation cascade [3]. Attempts to use 2-bromo-m-xylene under the same conditions result in complex sulfonation mixtures. Procuring the iodo starting material ensures exclusive access to this unique reactivity manifold and simplifies purification.

Industrial Carbonylation Processes for Sterically Hindered Aryl Esters and Amides

In alkoxy- and aminocarbonylation reactions, 2-iodo-1,3-dimethylbenzene demonstrates superior reactivity compared to its bromo analog, enabling efficient conversion to hindered 2,6-dimethylbenzoic acid derivatives [4]. Process development groups scaling these transformations benefit from the milder conditions (lower CO pressure, shorter reaction times) and reduced dehalogenation side products afforded by the iodo compound, translating to higher throughput and lower purification costs in kilo-lab settings.

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